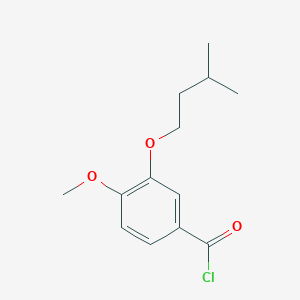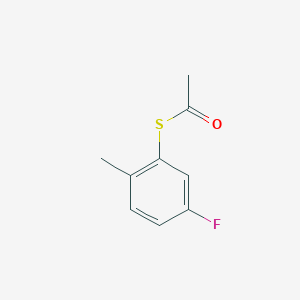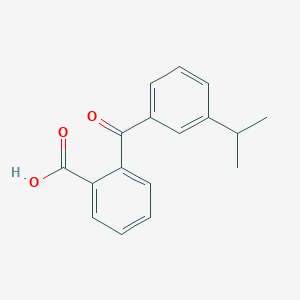
2-(3-iso-Propylbenzoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iso-Propylbenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group attached to a benzoic acid core, with an iso-propyl substituent on the benzoyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iso-Propylbenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an iso-propylbenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method offers mild reaction conditions and high functional group tolerance, making it suitable for the synthesis of complex aromatic compounds .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Friedel-Crafts acylation is commonly used due to its simplicity and high yield. advancements in green chemistry have led to the exploration of alternative methods such as microwave-assisted synthesis and flow chemistry, which offer improved efficiency and reduced environmental impact.
化学反应分析
Types of Reactions
2-(3-iso-Propylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(3-iso-Propylbenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-iso-Propylbenzoyl)benzoic acid involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: Known for its use in acne treatment and as an anti-inflammatory agent.
Phthalic acid: Used in the production of plasticizers and resins.
Uniqueness
2-(3-iso-Propylbenzoyl)benzoic acid is unique due to the presence of the iso-propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its specific applications in research and industry .
属性
IUPAC Name |
2-(3-propan-2-ylbenzoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYTVBZYXTZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
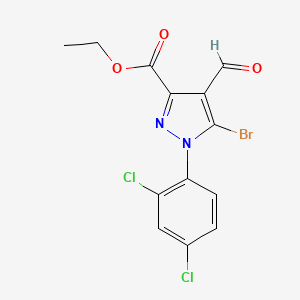
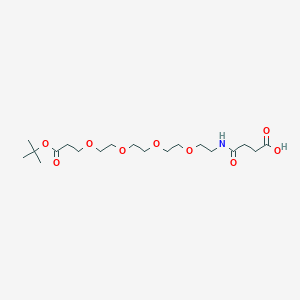
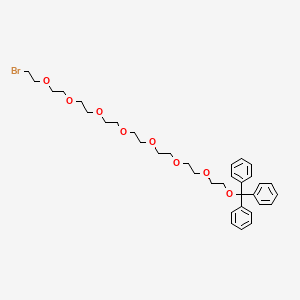
![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)

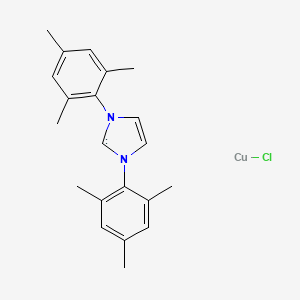
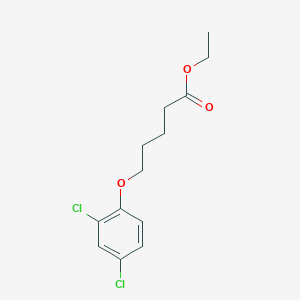
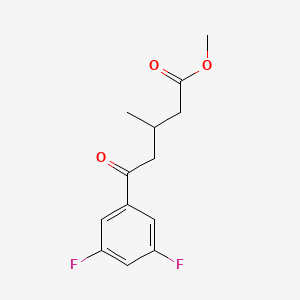
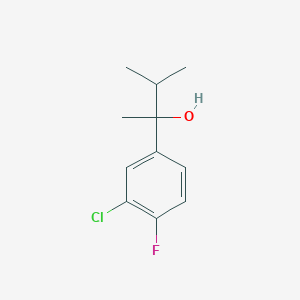
![3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol](/img/structure/B8003102.png)
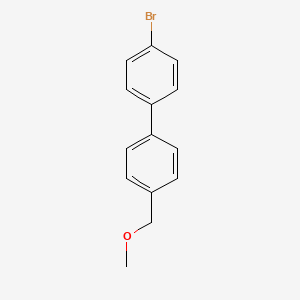
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8003128.png)
